molecular formula C8H8BrClO B6289627 1-Bromo-3-chloro-2-(methoxymethyl)benzene CAS No. 2605894-55-9

1-Bromo-3-chloro-2-(methoxymethyl)benzene

Cat. No.: B6289627
CAS No.: 2605894-55-9
M. Wt: 235.50 g/mol
InChI Key: WTGASZQLNZRWHW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(methoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives. For example, starting with 3-chlorotoluene, the methoxymethyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst like aluminum chloride. Subsequently, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to a methyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-2-(methoxymethyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and chlorine makes the ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The methoxymethyl group can also participate in reactions through its oxygen atom, forming intermediates that lead to the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-2-(methoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methoxymethyl group. This combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. The methoxymethyl group offers additional functionalization possibilities compared to other similar compounds .

Properties

IUPAC Name

1-bromo-3-chloro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGASZQLNZRWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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